3,3-双(4-氟苯基)丙酸

描述

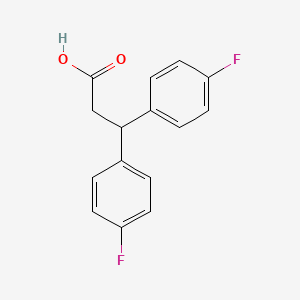

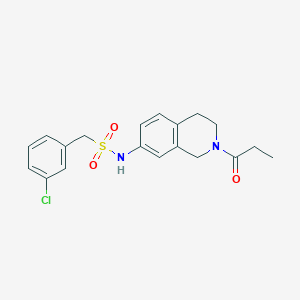

3,3-bis(4-fluorophenyl)propanoic acid (BFPP) is an organic acid that has been studied for its various applications in scientific research. It is a derivative of propanoic acid, a naturally occurring acid, and is composed of two phenyl rings connected by a propanoic acid chain. BFPP has been found to be useful in various fields due to its unique properties, such as its ability to act as a chelating agent, its low toxicity, and its ability to bind to certain metals. BFPP has been used in the synthesis of various compounds, including pharmaceuticals, polymers, and other organic materials. Additionally, it has been studied for its potential applications in biochemistry and physiology.

科学研究应用

化学合成和纯化

3,3-双(4-氟苯基)丙酸在各种化学合成工艺中得到应用。例如,在制药行业,它作为制备其他化合物的中间体。这方面的一个例子是通过磺化除去 4,4-双(4-氟苯基)丁酸(一种重要的医药中间体)合成中的不希望的异构体 (H. Fan,1990)。

分析化学

在分析化学中,3,3-双(4-氟苯基)丙酸参与化合物的分离和分析。一项研究证明了它在使用胶束液相色谱法分离氟苯甲嗪盐酸盐及其降解产物中的作用,突出了它在分析方法中的作用 (D. El-Sherbiny 等人,2005)。

聚合物和材料科学

这种化合物在聚合物和材料科学领域具有重要意义。例如,它用于合成含有芴基团的磺化聚(亚苯基醚砜)嵌段共聚物,该共聚物在燃料电池技术中具有应用 (Byungchan Bae 等人,2009)。此外,它还有助于开发用于燃料电池的聚合物电解质膜,如合成和表征包括磺化双(4-氟苯基)苯基氧化膦的膜 (Eun-Sil Yoo 等人,2016)。

药物研究

在药物研究中,3,3-双(4-氟苯基)丙酸在合成非蛋白氨基酸中发挥作用,这些氨基酸是地那格列汀等药物的关键中间体,地那格列汀是一种二肽基肽酶 IV 抑制剂,用于治疗 2 型糖尿病 (Guanghui Deng 等人,2008)。

环境和生物研究

这种化合物在环境和生物研究中也具有相关性。例如,关于双酚 A 在细菌中的代谢的研究涉及该化合物的衍生物,说明了它在理解环境污染物中的重要性 (J. Spivack 等人,1994)。

作用机制

Target of Action

It’s structurally similar compound, 3-(4-fluorophenyl)propanoic acid, has been found to possess a potent triple-acting pparα, -γ, and -δ agonist profile . These peroxisome proliferator-activated receptors (PPARs) play essential roles in the regulation of cellular differentiation, development, and metabolism.

属性

IUPAC Name |

3,3-bis(4-fluorophenyl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12F2O2/c16-12-5-1-10(2-6-12)14(9-15(18)19)11-3-7-13(17)8-4-11/h1-8,14H,9H2,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIAWGXRQLBWNEE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(CC(=O)O)C2=CC=C(C=C2)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12F2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)pivalamide](/img/structure/B2895179.png)

![N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2895180.png)

![N-[2-(Morpholin-4-ylmethyl)phenyl]prop-2-enamide](/img/structure/B2895183.png)

![2-[(3-Methylfuran-2-carbonyl)amino]benzoic acid](/img/structure/B2895186.png)

![N-[1-(1-methyl-1H-pyrazol-4-yl)piperidin-3-yl]-2-phenylethene-1-sulfonamide](/img/structure/B2895189.png)

![N-[3-(6-methoxypyridazin-3-yl)phenyl]-3,5-dinitrobenzamide](/img/structure/B2895191.png)

![(Z)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(4-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2895192.png)

![9-hydroxy-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B2895194.png)

![1-Methyl-4-[[2-[(2-phenylphenoxy)methyl]aziridin-1-yl]methyl]pyrazole](/img/structure/B2895196.png)

![N-(benzo[d][1,3]dioxol-5-yl)-3-((tetrahydrofuran-3-yl)methoxy)azetidine-1-carboxamide](/img/structure/B2895199.png)